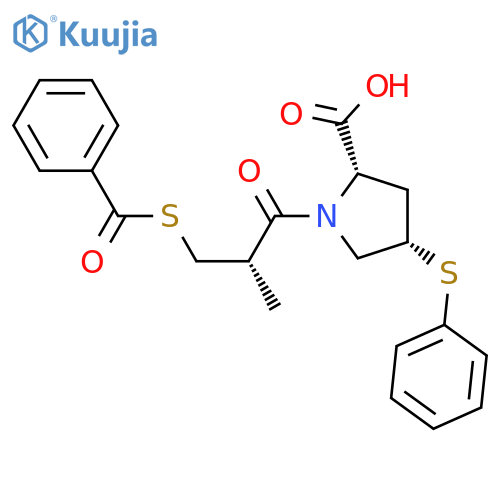

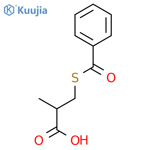

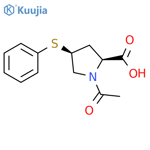

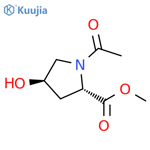

Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline

,

China,

,

,